6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

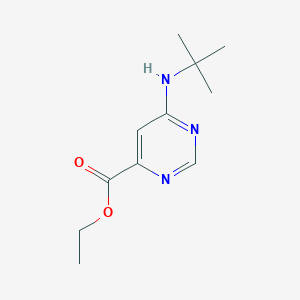

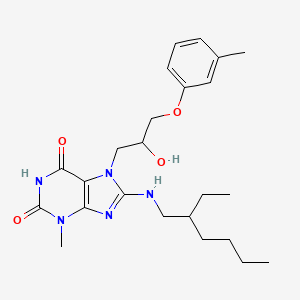

“6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride” is a chemical compound . It is a derivative of benzimidazole, a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Synthesis Analysis

The synthesis of similar compounds involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Molecular Structure Analysis

The molecular structure of “6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride” is CHClNO with an average mass of 202.638 Da and a monoisotopic mass of 202.050903 Da .Chemical Reactions Analysis

The mechanism of the synthesis reaction involves dehydration being faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .Scientific Research Applications

Synthesis Pathways and Potential Antitumor Applications

6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride serves as a key intermediate in the synthesis of various pharmacologically significant compounds. Notably, it has been explored in the development of antitumor drugs such as Temozolomide. Through innovative synthetic routes, researchers have successfully created this drug, showcasing the potential of 6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride in contributing to novel cancer treatments (Wang et al., 1997).

Antimicrobial and Anthelmintic Potential

Studies have highlighted the antimicrobial and anthelmintic potential of compounds derived from benzimidazole, suggesting the versatility of 6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride in creating treatments against various pathogens. Novel benzimidazolopeptides, derived from this compound, have shown significant activity against pathogenic strains and helminths, indicating its applicability in developing new antimicrobial and anthelmintic agents (Dahiya & Pathak, 2007).

Ferroelectric and Antiferroelectric Properties

The molecular structure of benzimidazoles, including derivatives of 6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride, has been found to exhibit ferroelectric and antiferroelectric properties at temperatures above room temperature. This discovery opens new avenues for utilizing these compounds in the development of lead- and rare-metal-free ferroelectric devices, offering environmentally friendly alternatives for electronic applications (Horiuchi et al., 2012).

Antiviral Research Applications

In the quest to combat viral diseases, 6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride and its derivatives have been explored for their potential antiviral properties. Research indicates that conjugated compounds incorporating benzimidazole and coumarin derivatives exhibit promising activity against hepatitis C virus, demonstrating the compound's potential in antiviral drug development (Hwu et al., 2008).

Antimicrobial Activity of Benzimidazole Derivatives

Further emphasizing the antimicrobial potential, novel benzimidazole derivatives have been synthesized and shown to possess significant activity against various bacterial and fungal strains. This underlines the role of 6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Padalkar et al., 2014).

Mechanism of Action

While the specific mechanism of action for “6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride” is not mentioned, similar compounds like 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic Acid are known to be conformationally restricted inhibitors of active thrombin activatable fibrinolysis inhibitor (TAFI). Activated TAFI protects fibrin clots against lysis .

Future Directions

Benzimidazoles and their derivatives have shown promising application in biological and clinical studies. They possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses . Therefore, “6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride” and similar compounds may have potential for future research and development in the field of medicinal chemistry.

properties

IUPAC Name |

6-methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-2-3-7-8(4-6)10-5-9-7;/h5-6H,2-4H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCQBHYIFHCSGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)NC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942538.png)

![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)

![N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2942550.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2942551.png)

![1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2942554.png)

![2-benzamido-N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2942558.png)